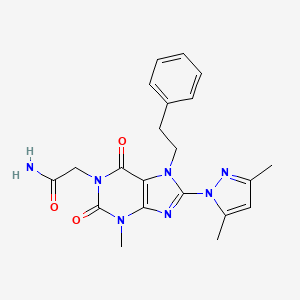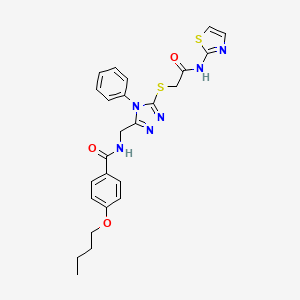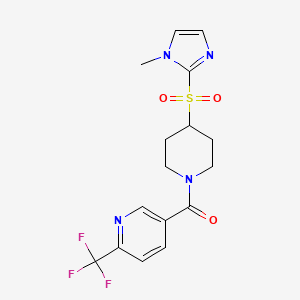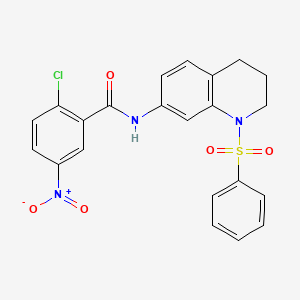![molecular formula C11H18O3 B2766754 Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate CAS No. 1803581-35-2](/img/structure/B2766754.png)
Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate” is a chemical compound with the CAS Number: 1803581-35-2 . It has a molecular weight of 198.26 . The IUPAC name for this compound is methyl 2- (3- (tert-butoxy)cyclobutylidene)acetate .
Physical and Chemical Properties This compound is a liquid at room temperature .
Aplicaciones Científicas De Investigación
Radical Reactions and Stereochemistry
Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate and similar compounds have been used in radical reactions to achieve stereocontrolled synthesis. For instance, the radical addition to specific cyclic compounds affords stereoselective products, which are pivotal in synthesizing threo-3-hydroxy-butanoates, indicating the influence of steric bulkiness in these reactions and providing insights into the stereochemical courses of these reactions (Bulliard, Zehnder, & Giese, 1991).
Domino Reactions for Heterocycle Synthesis
In another study, interactions of related compounds with substituted acetonitriles led to the synthesis of imidazo[1,2-a]quinolines via a domino reaction, showcasing a method to synthesize complex heterocycles with potential pharmaceutical applications (Iminov et al., 2008).
Environmental Applications
Research on the potential of ethyl acetate for determining extractable organic halogens (EOX) from contaminated materials highlights the relevance of methyl tert-butyl ether and related compounds in environmental chemistry. This study provides a comparison with other solvents like hexane, demonstrating improved efficiency and implications for detecting polar halogenated contaminants (Reemtsma & Jekel, 1996).
Synthesis of Functionalized Alkenes
The use of tert-butylmethylphosphino groups in rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes signifies the utility of tert-butyl groups in catalysis. This process has been shown to facilitate the preparation of chiral pharmaceutical ingredients, highlighting the compound's role in the synthesis of amino acids or secondary amine components (Imamoto et al., 2012).
Degradation Pathways and Environmental Degradation
The UV/H2O2 process applied to the degradation of methyl tert-butyl ether (MTBE) involves this compound and related compounds, showcasing the degradation pathways and the formation of byproducts like tert-butyl formate and methyl acetate. This study contributes to understanding the environmental degradation of MTBE and related substances, highlighting the importance of identifying intermediates for environmental safety (Stefan, Mack, & Bolton, 2000).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-[3-[(2-methylpropan-2-yl)oxy]cyclobutylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-11(2,3)14-9-5-8(6-9)7-10(12)13-4/h7,9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWASNEWRMVCMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=CC(=O)OC)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157233 |
Source


|
| Record name | Acetic acid, 2-[3-(1,1-dimethylethoxy)cyclobutylidene]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803581-35-2 |
Source


|
| Record name | Acetic acid, 2-[3-(1,1-dimethylethoxy)cyclobutylidene]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2766672.png)
![1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2766673.png)
![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766674.png)


![Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2766678.png)
![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B2766679.png)
![N-(3-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2766680.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2766685.png)



